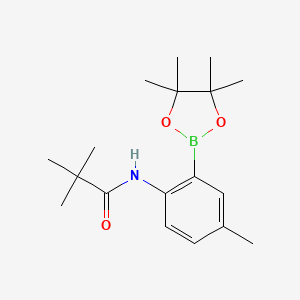

N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Description

N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 2246585-66-8) is an aryl boronate ester derivative with the molecular formula C₁₈H₂₈BNO₃ and a molecular weight of 317.23 g/mol . Its structure comprises a pivalamide (tert-butyl carboxamide) group attached to a 4-methylphenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) moiety. This compound is typically stored under inert conditions (2–8°C) and carries safety warnings for skin/eye irritation (H315-H319) . It is widely used in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, which enables efficient carbon-carbon bond formation in synthetic organic chemistry .

Properties

IUPAC Name |

2,2-dimethyl-N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-12-9-10-14(20-15(21)16(2,3)4)13(11-12)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZVPRNMOOXCMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves the formation of the boronic ester group followed by the introduction of the pivalamide group. One common method involves the reaction of 4-methylphenylboronic acid with pinacol in the presence of a catalyst to form the boronic ester. This intermediate is then reacted with pivaloyl chloride in the presence of a base to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Biaryl compounds.

Scientific Research Applications

N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

Medicine: Investigated for its role in drug delivery systems and as a building block for pharmaceuticals.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The pivalamide group provides steric hindrance, influencing the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with its analogs, focusing on structural features, synthesis, reactivity, and applications.

Structural and Electronic Comparisons

Reactivity in Suzuki-Miyaura Couplings

- Electron-Withdrawing Groups (e.g., Fluorine) : The 5-fluoro analog (CAS 1202805-45-5) may exhibit faster coupling rates due to fluorine’s electron-withdrawing effect, which activates the boronate toward transmetallation.

- Dual Boronates : Compounds with two boronate groups (e.g., from ) enable sequential couplings but require precise stoichiometric control .

Physicochemical Properties

- Solubility: The pivalamide group enhances solubility in nonpolar solvents compared to benzamide or formamide derivatives .

- Stability : Steric bulk from pivalamide reduces hydrolysis susceptibility of the boronate ester, making the target compound more stable than analogs with smaller amide groups .

Biological Activity

N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure incorporates a boron-containing moiety that may impart specific biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it has a molecular weight of 463.23 g/mol. The presence of the dioxaborolane ring contributes to its reactivity and potential as a pharmacophore in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C27H39B2NO4 |

| Molecular Weight | 463.23 g/mol |

| CAS Number | 2377609-51-1 |

| Purity | Specified (exact value varies) |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. Research indicates that compounds containing boron can act as enzyme inhibitors or modulators due to their ability to form reversible covalent bonds with nucleophilic sites on proteins.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural similarity to known antimicrobial agents allows it to interfere with bacterial cell wall synthesis or protein synthesis mechanisms.

Case Study: Antimicrobial Efficacy

In vitro tests have shown that derivatives of boron-containing compounds can inhibit the growth of various bacterial strains. For instance, compounds with similar dioxaborolane structures have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

Antiparasitic Activity

Research has highlighted the potential of this compound as an antiparasitic agent. The compound may inhibit essential metalloaminopeptidases in parasites such as Plasmodium falciparum, which is responsible for malaria.

Table 2: Inhibitory Activity Against PfA-M1 and PfA-M17

| Compound | Ki (µM) PfA-M1 | Ki (µM) PfA-M17 |

|---|---|---|

| N-(4-Methyl-...) | 0.027 | 0.041 |

| Other Boron Compounds | Varies | Varies |

These findings indicate that the compound could serve as a lead for developing new antimalarial drugs targeting these critical enzymes.

Synthesis and Optimization Studies

The synthesis of this compound involves multi-step reactions that include the formation of boronic esters followed by amidation processes. Optimization studies have focused on enhancing the selectivity and potency of the compound against targeted enzymes.

Future Directions

Continued research is necessary to fully elucidate the biological mechanisms at play and to explore the therapeutic potential of this compound in treating infectious diseases. Investigations into its pharmacokinetics and toxicity will also be crucial for assessing its viability as a drug candidate.

Q & A

Basic: What are the common synthetic routes to N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide, and what challenges arise during its preparation?

The synthesis typically involves boron-selective functionalization of aryl precursors. A key route is the direct borylation of substituted phenyl precursors using palladium or iridium catalysts. For example, Miyaura-Suzuki-type coupling precursors may be generated via meta-selective C–H borylation of benzylamine-derived amides under iridium catalysis, as demonstrated in analogous systems . Challenges include:

- Regioselectivity control : Competing ortho/meta/para borylation can occur, requiring ligand optimization (e.g., anionic ligands for meta-selectivity) .

- Purification : The product often requires chromatographic separation due to residual boronic ester byproducts. Silica gel compatibility must be verified to avoid decomposition .

- Moisture sensitivity : The dioxaborolane group is hygroscopic; reactions should be performed under inert atmospheres .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for confirming purity?

13C NMR and 1H NMR are essential for confirming the boronic ester and pivalamide moieties. For example, the dioxaborolane group exhibits characteristic peaks near δ 24–25 ppm (quartet for boron coupling) in 13C NMR . High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms amide C=O stretching (~1650–1680 cm⁻¹) and B–O bonds (~1350 cm⁻¹). Purity is assessed via HPLC (≥95% purity threshold) or TLC with UV/iodine visualization .

Basic: What are the primary applications of this compound in organic synthesis?

The compound serves as a boron-containing building block in:

- Suzuki-Miyaura cross-coupling : The dioxaborolane group enables aryl-aryl bond formation with aryl halides/pseudohalides under palladium catalysis .

- Directed C–H functionalization : The pivalamide group can act as a directing group for subsequent meta-C–H activation in transition-metal-catalyzed reactions .

- Polymer/materials science : Boronates are precursors for conjugated polymers in OLEDs or sensors .

Advanced: How do steric and electronic effects of the pivalamide group influence reactivity in cross-coupling reactions?

The tert-butyl group in pivalamide introduces steric hindrance, which:

- Reduces undesired side reactions : By shielding the amide nitrogen, it minimizes coordination to Pd catalysts, preventing catalyst poisoning .

- Modulates electronic effects : The electron-withdrawing nature of the amide group polarizes the aryl ring, enhancing electrophilicity at the boron-attached carbon and improving coupling efficiency .

Comparative studies with less bulky amides (e.g., acetamide) show lower yields due to competing decomposition pathways .

Advanced: What strategies resolve contradictions in regioselectivity during C–H borylation of analogous substrates?

Contradictions in regioselectivity (e.g., meta vs. para preference) arise from ligand-substrate electronic mismatches . Solutions include:

- Ligand screening : Anionic ligands (e.g., bipyridine-based) favor meta-borylation by stabilizing Ir(III) intermediates .

- Substrate pre-functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at specific positions directs borylation to the desired site .

- Computational modeling : DFT studies predict transition-state geometries to rationalize selectivity trends .

Advanced: How can computational methods optimize reaction conditions for scalable synthesis?

Density functional theory (DFT) calculates activation barriers for key steps (e.g., oxidative addition of Pd to boronate). Parameters optimized via modeling include:

- Catalyst loading : Lower Pd concentrations (0.5–1 mol%) are sufficient if turnover frequencies are high .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethereal solvents (THF) improve solubility of boronate substrates .

- Temperature : Simulations identify ideal ranges (e.g., 80–100°C) to balance reaction rate and decomposition .

Advanced: What safety protocols are critical when handling this compound, given its structural analogs’ mutagenicity?

- Ames testing : While the compound itself has not been tested, structurally related anomeric amides show low mutagenicity (comparable to benzyl chloride). Use ventilated fume hoods and nitrile gloves .

- Thermal stability : Differential scanning calorimetry (DSC) of analogs indicates decomposition above 150°C; avoid heating above 100°C .

- Waste disposal : Quench boronate residues with aqueous hydrogen peroxide to convert boronates to less hazardous boric acid .

Advanced: How does the dioxaborolane group’s stability under acidic/basic conditions affect reaction design?

The dioxaborolane is acid-sensitive (hydrolyzes to boronic acid in pH <5) but stable under mild bases (pH 7–9). To prevent decomposition:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.